beta-Caryophyllene (BCP) is a highly lipophilic (LogP 4.24–5.07) bicyclic sesquiterpene characterized by a rare cyclobutane ring structure. Widely recognized as a dietary cannabinoid and FDA-approved food additive, BCP is distinguished from standard monoterpenes by its higher molecular weight, distinct volatility profile (boiling point ~260°C at standard pressure), and potent, selective agonism of the cannabinoid type 2 (CB2) receptor [1]. For industrial and scientific buyers, BCP serves as a critical active pharmaceutical ingredient (API) precursor, a functional excipient in lipid-based formulations, and a benchmark standard for non-psychoactive endocannabinoid system (ECS) modulation. Its high interaction with artificial phospholipid bilayers and specific thermal degradation thresholds dictate strict procurement requirements regarding purity, extraction methodology (e.g., supercritical CO2), and storage stability [2].
Procurement decisions often erroneously equate beta-Caryophyllene with its ring-opened isomer, alpha-humulene, or its natural degradation product, beta-caryophyllene oxide, due to their co-occurrence in botanical extracts. However, generic substitution critically compromises pharmacological and physical performance. The epoxidation of BCP into BCP oxide fundamentally alters the molecule's spatial geometry, completely abolishing its CB2 receptor binding affinity and shifting its physical state to a less volatile crystalline powder (melting point 62-63°C) [1]. Similarly, alpha-humulene lacks the necessary stereochemistry for CB2 activation [2]. Consequently, utilizing crude terpene mixtures, oxidized analogs, or isomer substitutes in formulations intended for anti-inflammatory or anxiolytic endpoints will result in total loss of targeted endocannabinoid efficacy and unpredictable volatilization rates during thermal processing.
In quantitative radioligand binding assays using hCB2 receptor-transfected HEK293 cells, beta-Caryophyllene demonstrates highly selective affinity, displacing [3H]CP55,940 with a Ki of 155 ± 4 nM. In stark contrast, both the ring-opened isomer alpha-humulene and the epoxidized metabolite beta-caryophyllene oxide fail to bind the receptor, showing Ki values > 20 μM [1].
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
| Target Compound Data | 155 ± 4 nM |
| Comparator Or Baseline | alpha-Humulene and BCP Oxide (> 20,000 nM) |
| Quantified Difference | >129-fold higher affinity for BCP |
| Conditions | In vitro radioligand displacement assay (hCB2 receptors in HEK293 cells) |
Formulators targeting the endocannabinoid system must procure high-purity BCP, as trace oxidation to BCP oxide or substitution with alpha-humulene results in complete loss of primary pharmacological activity.
While synthetic cannabinoids often display superior in vitro affinity, beta-Caryophyllene outperforms them in practical oral delivery models. In a carrageenan-induced acute inflammation murine model, peroral administration of BCP at 5 mg/kg strongly reduced the inflammatory response. The synthetic CB2-selective agonist JWH133 (Ki = 3.4 nM) was significantly less effective at inhibiting edema formation after oral administration than BCP, despite JWH133 possessing a 45-fold higher receptor affinity [1].
| Evidence Dimension | Oral Anti-inflammatory Efficacy (Edema Reduction) |
| Target Compound Data | High efficacy at 5 mg/kg peroral |
| Comparator Or Baseline | JWH133 (Lower oral efficacy despite 45x higher receptor affinity) |
| Quantified Difference | Superior in vivo functional activity for BCP |
| Conditions | Carrageenan-induced acute inflammation model in wild-type mice |
For pharmaceutical and nutraceutical procurement, BCP offers a highly bioavailable, naturally derived alternative to synthetic CB2 agonists for oral anti-inflammatory product development.
In vitro inflammation models using LPS-stimulated human keratinocytes (HaCaT) demonstrate that combining beta-Caryophyllene with Cannabidiol (CBD) yields superior anti-inflammatory results compared to either compound alone. While CBD acts via PPARγ and BCP acts via CB2, the co-administration of 10 µM BCP with CBD significantly reverted the expression of pro-inflammatory genes (IL-1β, IL-6, and TNFα) more effectively than isolated CBD [1].
| Evidence Dimension | Pro-inflammatory Gene Expression Reversal |
| Target Compound Data | BCP + CBD combination (Significant reversal) |
| Comparator Or Baseline | CBD alone or BCP alone (Lower individual efficacy) |
| Quantified Difference | Statistically significant synergistic reduction of IL-1β, IL-6, and TNFα |
| Conditions | LPS-stimulated human keratinocytes (HaCaT) at 10 µM BCP |
Procurement teams developing advanced cannabinoid topicals or therapeutics should source BCP specifically as an active synergistic excipient to amplify the efficacy of CBD baselines.
Beta-Caryophyllene is a volatile hydrocarbon (boiling point ~260°C) that requires precise thermal management during extraction and formulation to prevent degradation or atmospheric loss. In contrast, its oxidized counterpart, beta-caryophyllene oxide, is an oxygenated sesquiterpene with a lower vapor pressure, higher boiling point, and solid crystalline state at room temperature (melting point 62-63°C). Because BCP readily oxidizes and volatilizes under high heat, optimal extraction workflows require cold processing or supercritical CO2 (e.g., 50 bar at 30°C) to maintain the active hydrocarbon form [1].
| Evidence Dimension | Physical State and Volatility |
| Target Compound Data | Liquid, highly volatile, susceptible to thermal degradation |
| Comparator Or Baseline | BCP Oxide (Solid, mp 62-63°C, lower vapor pressure) |
| Quantified Difference | Distinct phase behaviors requiring <50°C processing for BCP preservation |
| Conditions | Standard atmospheric pressure and supercritical CO2 extraction parameters |
Manufacturing engineers must select BCP over its oxide only if their facility can support cold-chain extraction and airtight formulation processes to prevent premature volatilization and oxidation.
Because beta-Caryophyllene binds selectively to the CB2 receptor (Ki = 155 nM) without interacting with the psychoactive CB1 receptor, it is the premier choice for developing peripheral anti-inflammatory and analgesic medications. It is strictly preferred over alpha-humulene and BCP oxide, which lack this receptor affinity, ensuring targeted endocannabinoid modulation without central nervous system side effects [1].
BCP is highly recommended as a functional co-ingredient in CBD-based formulations. Its proven ability to synergistically downregulate IL-1β and IL-6 in keratinocytes makes it an essential procurement item for dermatological products and oral tinctures aimed at maximizing anti-inflammatory outcomes beyond what isolated CBD can achieve [2].
Due to its high lipophilicity (LogP > 4.2) and strong interaction with phospholipid bilayers, BCP is an ideal candidate for encapsulation in lipid nanoparticles or liposomes. However, its high volatility compared to BCP oxide necessitates cold-processing techniques (e.g., supercritical CO2 extraction) to maintain the integrity of the active hydrocarbon during manufacturing [3].
Irritant;Health Hazard